
Enasidenib mesylate
Overview
Description
Enasidenib mesylate: is a selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme. It is primarily used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that has specific mutations in the IDH2 gene . This compound was developed by Agios Pharmaceuticals and is licensed to Celgene for further development . This compound was approved by the U.S. Food and Drug Administration (FDA) on August 1, 2017 .
Preparation Methods
The synthesis of enasidenib mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as trifluoromethyl and pyridinyl groups are introduced through nucleophilic substitution and coupling reactions.
Purification and crystallization: The final product is purified through recrystallization and other purification techniques to obtain this compound in its pure form
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Transformations
Enasidenib undergoes extensive metabolism mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The primary metabolic reactions include:
Table 1: Enzymes Involved in Enasidenib Metabolism
Enzyme Family | Specific Isoforms Involved | Role in Metabolism |
---|---|---|
Cytochrome P450 | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Oxidation and N-dealkylation |
UGTs | UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 | Glucuronidation |
Pharmacodynamic Interactions with IDH2 Enzyme
Enasidenib selectively inhibits mutant IDH2 variants (R140Q, R172S, R172K), blocking their neomorphic activity of converting α-ketoglutarate (α-KG) to oncogenic 2-hydroxyglutarate (2-HG). This inhibition restores cellular differentiation in hematopoietic cells .
Key Findings :
- In vitro and in vivo studies show enasidenib reduces 2-HG levels by >90%, reversing DNA hypermethylation and promoting myeloid differentiation .
- AGI-16903 also inhibits mutant IDH2 but with lower potency compared to the parent drug .
Drug-Drug Interaction Potential
Enasidenib and AGI-16903 inhibit or induce several enzymes and transporters, posing risks for interactions with co-administered drugs:
Table 2: Enzyme and Transporter Interactions
Excretion and Elimination Pathways
Enasidenib is predominantly excreted via the fecal route (89% of radioactivity), with minimal renal elimination. Biliary excretion and enterohepatic recirculation contribute to its pharmacokinetics .
Table 3: Excretion Profile
Route | Percentage of Dose Excreted | Primary Metabolites Identified |
---|---|---|
Feces | 89% | Enasidenib (unchanged), AGI-16903 |
Urine | 11% | Trace glucuronidated metabolites |
Secondary Pharmacodynamic Effects
Scientific Research Applications
Treatment of Acute Myeloid Leukemia
Enasidenib mesylate is primarily indicated for adult patients with relapsed or refractory AML harboring IDH2 mutations. The drug received FDA approval in August 2017 based on clinical trials demonstrating its efficacy in inducing complete remission rates .
- Efficacy : In pivotal studies, enasidenib monotherapy achieved a complete remission or complete remission with partial hematologic recovery rate of approximately 23%, with a median duration of response lasting 8.2 months .
- Safety Profile : The most common adverse effects include differentiation syndrome, which occurs in about 12% of patients and can present with symptoms such as dyspnea and fever. Management typically involves corticosteroids and dose adjustments .
Combination Therapy
Recent studies have explored the combination of enasidenib with other agents, such as azacitidine (AZA), to enhance treatment outcomes. A notable trial showed that the combination therapy resulted in a doubling of overall response rates compared to AZA alone (74% vs. 36%) without significantly increasing myelosuppressive side effects .
Case Studies and Clinical Findings
Several case studies have documented unique manifestations associated with enasidenib treatment:
- Differentiation Syndrome : A case involving a 77-year-old woman highlighted thyroiditis as a rare manifestation of differentiation syndrome while on enasidenib combined with AZA. The patient experienced pleural effusion and required dose adjustments due to hyperbilirubinemia and thyroiditis .
- Management Protocols : A systematic review identified key symptoms associated with differentiation syndrome and proposed management algorithms to enhance patient safety during treatment .
Research Beyond AML
Ongoing research is investigating the potential applications of this compound in other malignancies beyond AML. The drug's mechanism may offer insights into treating solid tumors or other hematological conditions characterized by IDH mutations. Clinical trials are actively exploring these avenues, aiming to establish broader therapeutic roles for enasidenib .
Summary Table of Clinical Findings
Study/Trial | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |
---|---|---|---|---|
Phase 1/2 Study | 281 patients with R/R AML | Enasidenib monotherapy (100 mg/day) | CR/CRh: 23%, median duration: 8.2 months | Differentiation syndrome (12%), dyspnea |
Combination Trial | Newly diagnosed IDH2-mutant AML | Enasidenib + Azacitidine | Overall response: 74% vs. AZA alone: 36% | Comparable myelosuppression |
Case Study | 77-year-old female patient | Enasidenib + Azacitidine | Notable thyroiditis as differentiation syndrome manifestation | Hyperbilirubinemia, pleural effusion |
Mechanism of Action
Enasidenib mesylate works by inhibiting the mutant IDH2 enzyme, which is involved in the production of the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting IDH2, this compound reduces the levels of 2-HG, thereby restoring normal cellular differentiation and reducing the proliferation of cancer cells . The molecular targets and pathways involved include the citric acid cycle and the regulation of epigenetic modifications .
Comparison with Similar Compounds
Enasidenib mesylate is unique in its selective inhibition of the IDH2 enzyme. Similar compounds include:
Ivosidenib: An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used for the treatment of IDH1-mutated AML.
AG-120: Another IDH1 inhibitor with similar applications in cancer treatment.
AG-881: A dual inhibitor of both IDH1 and IDH2 enzymes, used in research for broader applications in cancer therapy
This compound stands out due to its specificity for IDH2 and its effectiveness in treating IDH2-mutated AML .
Biological Activity
Enasidenib mesylate, marketed under the brand name Idhifa, is an innovative therapeutic agent primarily used for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, associated adverse effects, and ongoing research findings.
Enasidenib functions as a selective inhibitor of mutant IDH2 proteins. In normal physiological conditions, IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate in the Krebs cycle. However, mutations in IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in hypermethylation of DNA and histones, resulting in disrupted differentiation and proliferation of hematopoietic cells .
By inhibiting mutant IDH2, enasidenib reduces 2-HG levels, thereby promoting differentiation of leukemic cells into mature myeloid cells. This differentiation is crucial as it restores normal hematopoiesis without causing significant bone marrow aplasia .
Clinical Efficacy
The efficacy of enasidenib has been extensively studied in clinical trials. A pivotal study demonstrated an overall response rate (ORR) of approximately 40.3% among patients with relapsed or refractory AML harboring IDH2 mutations . The following table summarizes key findings from various studies:
Study | Patient Population | Response Rate | Complete Remission (CR) | Median Duration of Response |
---|---|---|---|---|
Study 1 | 199 patients with R/R AML | 40.3% | 19% | 8.2 months |
Study 2 | Phase 1/2 trial | 46% (cCR) | Not specified | Not specified |
Study 3 | Multicenter trial | 41% (with azacitidine) | Not specified | Not specified |
Differentiation Syndrome
A notable adverse effect associated with enasidenib is the differentiation syndrome (DS), which occurs in approximately 12% of treated patients. Symptoms include fever, dyspnea, and pulmonary infiltrates, typically manifesting within 30 days of starting therapy . Management often involves corticosteroids to mitigate symptoms effectively .
Case Studies and Research Findings
Several case studies have highlighted both the therapeutic potential and challenges associated with enasidenib treatment:
- Case Study 1 : A patient with advanced AML experienced significant hematologic recovery after initiating enasidenib therapy, demonstrating a complete remission lasting over six months.
- Case Study 2 : Another patient developed DS but responded well to corticosteroid treatment, underscoring the importance of monitoring for this syndrome during therapy.
Ongoing Research
Current research continues to explore the efficacy of enasidenib in combination therapies and its long-term effects on patient survival and quality of life. A recent study evaluated its use alongside azacitidine in older adults with newly diagnosed IDH2-mutant AML, showing promising results in overall response rates and safety profiles .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which enasidenib mesylate selectively inhibits mutant IDH2 in AML?
this compound targets the neomorphic activity of mutant IDH2, which produces the oncometabolite (R)-2-hydroxyglutarate (2-HG). By binding to the enzyme's allosteric site, enasidenib blocks 2-HG production, thereby restoring cellular differentiation in leukemic myeloblasts. Researchers should measure 2-HG levels via liquid chromatography-mass spectrometry (LC-MS) in patient serum or bone marrow samples to confirm target engagement .
Q. How can researchers validate the specificity of this compound for mutant IDH2 in preclinical models?
Use isogenic cell lines (wild-type vs. mutant IDH2) to compare 2-HG suppression and differentiation markers (e.g., CD11b/CD14). Dose-response experiments (e.g., 10–1000 nM enasidenib) with IC50 calculations for 2-HG inhibition can confirm selectivity. Include wild-type IDH1/IDH2 inhibitors as negative controls to rule off-target effects .
Q. What in vitro assays are optimal for assessing enasidenib-induced differentiation in AML cell lines?
Perform flow cytometry for surface differentiation markers (CD38, CD123) and morphological analysis (Wright-Giemsa staining) to detect myeloid maturation. Combine with functional assays like nitroblue tetrazolium (NBT) reduction to validate respiratory burst activity in differentiated cells .
Advanced Research Questions
Q. How should experimental designs account for the delayed onset of IDH inhibitor-associated differentiation syndrome (IDH-DS) in clinical studies?
In clinical trials, monitor patients for IDH-DS symptoms (dyspnea, fever, hypoxia) starting at day 7 post-treatment and continuing through day 128. Implement a retrospective adjudication committee to review adverse events using predefined criteria (e.g., ≥2 clinical signs + radiographic evidence). Prophylactic corticosteroids (e.g., dexamethasone 10 mg BID) may mitigate severity, but dose interruptions should be protocol-defined .
Q. What methodologies resolve contradictions in enasidenib response variability among IDH2-mutant AML patients?
Stratify patients by co-occurring mutations (e.g., FLT3-ITD, NPM1) using next-generation sequencing. Use single-cell RNA sequencing to dissect clonal heterogeneity and identify resistance mechanisms (e.g., persistent stemness pathways). Correlate 2-HG suppression levels with clinical response (complete remission vs. refractory disease) .
Q. How can researchers model the epigenetic reprogramming effects of enasidenib in vivo?
Employ IDH2-mutant patient-derived xenografts (PDXs) treated with enasidenib (100 mg/kg/day orally). Analyze DNA methylation via whole-genome bisulfite sequencing and histone modifications (H3K4me3/H3K27me3) using ChIP-seq. Validate differentiation using peripheral blood smears and colony-forming assays .
Q. Methodological Recommendations
- For in vitro studies: Use IDH2-R140Q or R172K mutant cell lines (e.g., TF-1 or primary AML blasts) and validate with CRISPR-edited controls.
- For clinical correlations: Leverage longitudinal biospecimens (bone marrow aspirates) to track clonal evolution during treatment .
- Data reporting: Adhere to CONSORT guidelines for clinical trials and include detailed supplementary methods for compound characterization (e.g., HPLC purity >99%) .
Properties
IUPAC Name |
methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHZQZYWXEDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027943 | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1650550-25-6 | |
Record name | Enasidenib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENASIDENIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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